C5 vs. C4 Exit Vector Geometry
Lenalidomide-CO-C5-amine HCl presents a C5 exit vector, structurally distinct from the widely used C4 exit vector found in Lenalidomide-C4-NH2 HCl and most commercial lenalidomide linkers. The C5 exit vector has been shown in pomalidomide-based PROTAC libraries to reduce off-target degradation of zinc-finger (ZF) proteins compared to C4-modified analogs [1]. While direct quantitative degradation selectivity data for the lenalidomide-C5 variant is not publicly available, the C5 exit vector is explicitly described as an 'alternative exit vector' by the manufacturer, and its use requires screening for optimal ternary complex formation, underscoring its non-interchangeability with C4 counterparts .
| Evidence Dimension | Off-target ZF protein degradation propensity |
|---|---|
| Target Compound Data | C5-modified pomalidomide analogs (SNAr at C5) reduced ZF off-target degradation (qualitative observation from high-throughput profiling) |
| Comparator Or Baseline | C4-modified pomalidomide analogs exhibited higher ZF off-target degradation; Lenalidomide-C4-NH2 HCl forms PROTACs with defined potency (IC50 0.98 nM, RS4;11 cells ) |
| Quantified Difference | Class-level inference: C5 exit vector projects linker at a different trajectory, altering ternary complex geometry and substrate recruitment |
| Conditions | PROTAC-mediated degradation assays in cellular models; structural analysis via CRBN-pomalidomide-ZNF692 co-crystal structure (PDB 6H0G) illustrating C4 vs C5 vector difference |
Why This Matters
A C5 exit vector can be deliberately chosen to reduce off-target degradation of endogenous zinc-finger proteins, a critical selectivity advantage in PROTAC development where pomalidomide-based constructs are limited by this toxicity [1].
- [1] Nguyen, T.M. et al. (2021). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. A rationalized library of pomalidomide analogs with distinct C4 and C5 exit vector modifications was profiled; C5 modifications reduced off-target ZF degradation. View Source
